10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

Descripción general

Descripción

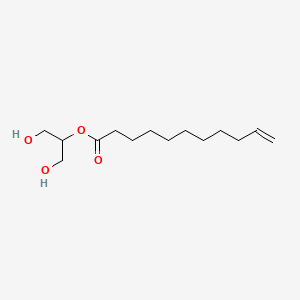

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester is an organic compound with the molecular formula C14H26O4. It is an ester derived from 10-undecenoic acid and glycerol. This compound is known for its unique chemical structure, which includes a long hydrocarbon chain with a terminal double bond and an ester linkage. It is commonly used in various industrial applications due to its reactivity and functional properties .

Métodos De Preparación

The synthesis of 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester typically involves the esterification of 10-undecenoic acid with glycerol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the desired product quality .

Análisis De Reacciones Químicas

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester undergoes various chemical reactions, including:

Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles to form ethers or esters.

Major products formed from these reactions include epoxides, diols, alcohols, and substituted esters .

Aplicaciones Científicas De Investigación

Chemical Synthesis

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives for pharmaceutical applications, particularly in the synthesis of bioactive compounds. Its functional groups allow for further modifications, making it valuable in creating complex molecules.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Several studies have shown that 10-undecenoic acid derivatives possess antimicrobial properties against a range of pathogens. For instance, they have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

- Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. In vitro assays have shown that it can significantly reduce oxidative damage in cellular models.

Cosmetic and Personal Care Products

Due to its antimicrobial and antioxidant properties, this compound is increasingly used in cosmetic formulations. It acts as a preservative and stabilizer, enhancing the shelf life of products while providing skin benefits such as hydration and protection against environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of 10-undecenoic acid derivatives against various bacterial strains. The results indicated that the compound inhibited bacterial growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.02 mg/mL |

| Escherichia coli | 0.03 mg/mL |

This study highlights the potential of this compound as a natural preservative in food and cosmetic industries.

Case Study 2: Antioxidant Effects

In another investigation, the antioxidant effects of 10-undecenoic acid were assessed using DPPH and ABTS assays. The findings demonstrated that:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 20 |

These results support the use of this compound as a dietary antioxidant or supplement to combat oxidative stress.

Mecanismo De Acción

The mechanism of action of 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester involves its interaction with cellular membranes and enzymes. The ester linkage and hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydrocarbon chain can interact with hydrophobic regions of proteins, potentially inhibiting enzyme activity or altering protein function .

Comparación Con Compuestos Similares

Similar compounds to 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester include:

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester:

Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester:

The uniqueness of this compound lies in its specific chain length and the presence of a terminal double bond, which imparts distinct reactivity and functional properties .

Actividad Biológica

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester is a compound derived from undecenoic acid, known for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.36 g/mol. Its structure includes a hydroxy group and an ester functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 10-undecenoic acid with a suitable alcohol under acidic conditions. For instance, it can be synthesized from undecenoic acid through transesterification or direct esterification processes.

Antioxidant Properties

Research indicates that derivatives of undecenoic acid exhibit significant antioxidant activity. A study evaluated various synthesized lipoconjugates derived from methyl 10-undecenoate, showing promising results in scavenging free radicals using the DPPH assay and inhibiting linoleic acid oxidation in micellar media .

Antimicrobial Activity

10-Undecenoic acid and its derivatives have been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for use in antimicrobial formulations .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of undecenoic acid possess cytotoxic effects against cancer cell lines. For example, synthesized lipoconjugates exhibited selective cytotoxicity, indicating potential applications in cancer therapy .

Case Studies

- Antioxidant Activity Study : A recent study synthesized five novel methyl 10-undecenoate-based lipoconjugates and evaluated their antioxidant activity. Results indicated that several compounds displayed strong DPPH radical scavenging abilities and effective inhibition of lipid peroxidation .

- Cytotoxicity Evaluation : Another research effort assessed the cytotoxic effects of undecenoic acid derivatives on human cancer cell lines. The findings suggested that some compounds induced apoptosis in cancer cells while having minimal effects on normal cells .

Research Findings Summary Table

Propiedades

IUPAC Name |

1,3-dihydroxypropan-2-yl undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-13(11-15)12-16/h2,13,15-16H,1,3-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKEANHFZHYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431877 | |

| Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142564-41-8 | |

| Record name | Glyceryl 2-undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080YJC95AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.